((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone
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Description
((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H18N4O and its molecular weight is 282.347. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- Pyrazole derivatives, including compounds similar to ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone, have been synthesized and evaluated for their antibacterial and antioxidant activities. A study demonstrated the moderate activity of these compounds against both Gram-positive and Gram-negative bacteria, as well as moderate antioxidant activities (Golea Lynda, 2021).
- Another research focused on the synthesis of novel biologically potent heterocyclic compounds including pyrazoline and pyridine, which showed promising results in anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), and exhibited significant in vitro antibacterial and antifungal activities (Kanubhai D. Katariya, Dushyanth R. Vennapu, Shailesh R. Shah, 2021).
Chemical Synthesis and Analysis
- The synthesis of (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone, a compound structurally related to our molecule of interest, was reported. This synthesis involves the condensation of specific compounds in absolute ethanol and the structure was confirmed using various spectral analysis techniques (S. Bawa, R. Kumar, G. Chawla, Suresh Kumar, Ravinesh Mishra, 2010).
Molecular Docking Studies
- Studies involving the molecular docking of pyrazoline derivatives to enzymes have been conducted. This is significant as it provides insights into the potential interactions at the molecular level, which could be relevant for the development of pharmaceutical applications (P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, Ra, 2016).
Crystal Structure and Spectroscopy
- Research on the crystal structures and spectroscopy of mononuclear complexes with pyrazolylpyridine (a component of the molecule ) has been carried out, highlighting the importance of such studies in understanding the chemical properties and potential applications of these compounds (Guang-zhou Zhu, Bei-Bei Xing, Feng-Lei Yang, Xiu-Ling Li, 2014).
Properties
IUPAC Name |
(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(12-3-1-6-17-11-12)20-13-4-5-14(20)10-15(9-13)19-8-2-7-18-19/h1-3,6-8,11,13-15H,4-5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPQLOVBEOTIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CN=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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